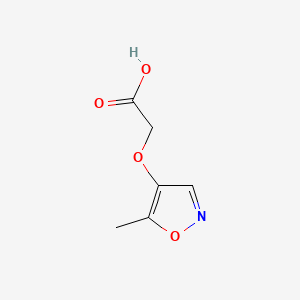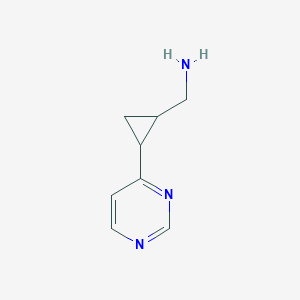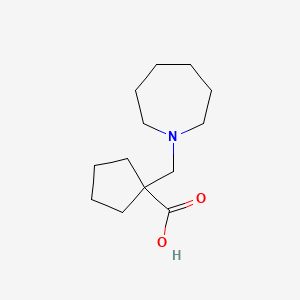
2-((5-Methylisoxazol-4-YL)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxazole ring.
科学的研究の応用
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and as a building block in chemical manufacturing processes.
作用機序
The mechanism of action of 2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring can facilitate binding to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.
類似化合物との比較
Similar Compounds
Oxazole: The parent compound with a similar structure but without the acetic acid moiety.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related heterocycle with two nitrogen atoms in the ring.
Uniqueness
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-4-5(2-7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) |
InChIキー |
JGQVBUSIZFHHOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)




![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)



